Cas no 2230798-29-3 (3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine)

3-3-(Trifluoromethyl)-3H-diazirin-3-ylpyrrolidine is a specialized heterocyclic compound featuring a diazirine functional group with a trifluoromethyl substituent. This structure confers unique reactivity, making it valuable in photoaffinity labeling and crosslinking applications, particularly in chemical biology and proteomics research. The trifluoromethyl group enhances stability and lipophilicity, while the diazirine moiety enables efficient photoactivation under mild conditions, generating highly reactive carbene intermediates for covalent binding to target biomolecules. Its pyrrolidine backbone further improves solubility and compatibility with biological systems. This compound is particularly useful for studying protein-protein interactions, ligand-receptor binding, and other molecular interactions with high precision. Its well-defined reactivity profile and synthetic versatility make it a preferred choice for advanced biochemical applications.
3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine structure
2230798-29-3 structure
商品名:3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine
CAS番号:2230798-29-3
MF:C6H8F3N3
メガワット:179.1430311203
CID:6447262
PubChem ID:137966038

3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine 化学的及び物理的性質

名前と識別子

    • 3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine
    • 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine
    • EN300-1718412
    • 2230798-29-3
    • インチ: 1S/C6H8F3N3/c7-6(8,9)5(11-12-5)4-1-2-10-3-4/h4,10H,1-3H2
    • InChIKey: GWRZCKWFBOLTRT-UHFFFAOYSA-N
    • ほほえんだ: FC(C1(C2CNCC2)N=N1)(F)F

計算された属性

  • せいみつぶんしりょう: 179.06703175g/mol
  • どういたいしつりょう: 179.06703175g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1718412-0.25g
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine
2230798-29-3
0.25g
$1249.0 2023-09-20
Enamine
EN300-1718412-0.1g
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine
2230798-29-3
0.1g
$1195.0 2023-09-20
Enamine
EN300-1718412-2.5g
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine
2230798-29-3
2.5g
$2660.0 2023-09-20
Enamine
EN300-1718412-5g
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine
2230798-29-3
5g
$3935.0 2023-09-20
Enamine
EN300-1718412-0.05g
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine
2230798-29-3
0.05g
$1140.0 2023-09-20
Enamine
EN300-1718412-0.5g
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine
2230798-29-3
0.5g
$1302.0 2023-09-20
Enamine
EN300-1718412-10.0g
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine
2230798-29-3
10g
$5837.0 2023-06-04
Enamine
EN300-1718412-10g
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine
2230798-29-3
10g
$5837.0 2023-09-20
Enamine
EN300-1718412-5.0g
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine
2230798-29-3
5g
$3935.0 2023-06-04
Enamine
EN300-1718412-1.0g
3-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine
2230798-29-3
1g
$1357.0 2023-06-04

3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine 関連文献

3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidineに関する追加情報

3-3-(Trifluoromethyl)-3H-diazirin-3-ylpyrrolidine: A Promising Compound in Chemical Biology and Drug Discovery

3-3-(Trifluoromethyl)-3H-diazirin-3-ylpyrrolidine (CAS No. 2230798-29-3) is a novel compound that has garnered significant attention in the fields of chemical biology and drug discovery. This compound, characterized by its unique trifluoromethyl and diazirine functionalities, offers a versatile platform for the development of bioconjugates and targeted therapies. The combination of these functional groups provides a robust scaffold for the creation of molecules with enhanced reactivity and specificity, making it an invaluable tool in modern medicinal chemistry.

The diazirine moiety in 3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine is particularly noteworthy due to its ability to undergo photochemical cleavage, generating highly reactive carbene intermediates. This property has been extensively utilized in bioorthogonal chemistry, where it enables the selective labeling and cross-linking of biomolecules under physiological conditions. Recent studies have demonstrated the utility of this compound in the development of photoaffinity probes, which are crucial for understanding protein-protein interactions and identifying novel drug targets.

The presence of the trifluoromethyl group further enhances the chemical and biological properties of 3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine. This group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. Additionally, the fluorine atoms provide a unique handle for nuclear magnetic resonance (NMR) spectroscopy, facilitating the structural elucidation and dynamic studies of complex biomolecular systems. The combination of these features makes 3-3-(trifluoromethyl)-3H-diazirin-3-ylpyrrolidine an ideal candidate for a wide range of applications in chemical biology.

In the context of drug discovery, 3-3-(Trifluoromethyl)-3H-diazirin-3-ylpyrrolidine has shown promise as a scaffold for the design of targeted therapeutic agents. The ability to introduce this compound into biologically relevant systems through bioconjugation strategies has opened new avenues for developing drugs with improved pharmacological profiles. For instance, recent research has explored its use in the development of prodrugs that can be activated by specific stimuli, such as light or enzymatic activity, thereby enhancing their therapeutic efficacy while minimizing off-target effects.

The versatility of 3-3-(Trifluoromethyl)-3H-diazirin-3-ylpyrrolidine extends beyond its use as a building block for bioconjugates. Its unique chemical properties have also been leveraged in the development of imaging agents for diagnostic applications. The ability to incorporate this compound into imaging probes allows for real-time monitoring of biological processes, providing valuable insights into disease mechanisms and treatment responses. This dual functionality as both a therapeutic and diagnostic agent underscores its potential as a multifunctional platform in translational medicine.

In conclusion, 3-3-(Trifluoromethyl)-3H-diazirin-3-ylpyrrolidine (CAS No. 2230798-29-3) represents a significant advancement in chemical biology and drug discovery. Its unique combination of functional groups offers a versatile toolkit for researchers aiming to develop innovative solutions in these fields. As ongoing research continues to uncover new applications and optimize existing ones, this compound is poised to play a pivotal role in advancing our understanding and treatment of various diseases.

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